2-Formyl-6-methylbenzoic acid

Description

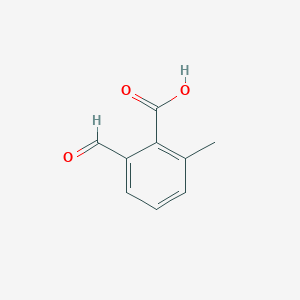

Chemical Identity and Structure 2-Formyl-6-methylbenzoic acid (C₉H₈O₃) is a substituted benzoic acid derivative featuring a formyl (-CHO) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. Its systematic IUPAC name is this compound, with SMILES notation CC1=C(C(=CC=C1)C=O)C(=O)O and InChIKey QCEQRNBCDJKUMU-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-formyl-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEQRNBCDJKUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20771-96-4 | |

| Record name | 2-formyl-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 6-methylbenzoic acid using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar formylation reactions but on a larger scale. The process would be optimized for cost-effectiveness and yield, potentially incorporating continuous flow techniques and advanced purification methods to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formyl and methyl groups influence the reactivity and orientation of the benzene ring.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products:

Oxidation: 2-Carboxy-6-methylbenzoic acid.

Reduction: 2-Hydroxymethyl-6-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

2-Formyl-6-methylbenzoic acid is primarily used as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Formation of Isoindolinones : This compound can be utilized as a reactant to synthesize isoindolinones, which are tetracyclic compounds with potential biological activities. Isoindolinones have been studied for their anti-cancer properties and as inhibitors in various enzymatic reactions .

- Synthesis of Biologically Active Molecules : The aldehyde functional group present in this compound makes it a suitable candidate for forming Schiff bases and other derivatives that exhibit pharmacological activities. For instance, derivatives of this compound have been investigated for their potential use as anti-inflammatory or antimicrobial agents .

Case Study 1: Medicinal Chemistry Applications

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives from this compound. Researchers modified the compound to enhance its biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited improved potency compared to the parent compound, showcasing its utility in drug design .

Case Study 2: Material Science

In materials science, this compound has been employed to create functional polymers and resins. Its ability to undergo polymerization reactions allows it to be integrated into composite materials with enhanced mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and adhesives .

Table 1: Reactivity and Derivatives

Mechanism of Action

The mechanism of action of 2-formyl-6-methylbenzoic acid depends on its chemical reactivity. The formyl group is highly reactive and can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The methyl group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Hydroxy-6-methylbenzoic Acid (6-Methylsalicylic Acid)

- Structure : Replaces the formyl group with a hydroxyl (-OH) at the 2-position.

- Molecular Formula : C₈H₈O₃ (MW 152.1 g/mol) .

- Key Differences :

- Solubility : More polar due to the hydroxyl group, enhancing water solubility compared to the formyl analog.

- UV/Vis Absorption : λmax at 209, 242, and 308 nm, suggesting distinct electronic transitions .

- Applications : Used in organic synthesis and as a precursor for pharmaceuticals, unlike 2-formyl-6-methylbenzoic acid, which lacks documented applications .

4-Formylbenzoic Acid

- Structure : Formyl group at the 4-position (para to the carboxylic acid).

- Molecular Formula : C₈H₆O₃ (MW 150.13 g/mol) .

- Key Differences: Reactivity: The para-substituted formyl group facilitates conjugation with the carboxylic acid, altering electronic properties and reactivity in coupling reactions.

Halogenated Analogs

2-Chloro-6-fluoro-3-formylbenzoic Acid

Methoxy-Substituted Derivatives

6-Formyl-2,3-dimethoxybenzoic Acid

Methyl-Substituted Derivatives

2-Methoxy-6-methylbenzoic Acid

- Structure : Methoxy (-OCH₃) at the 2-position and methyl at the 6-position.

- Molecular Formula : C₉H₁₀O₃ (MW 166.17 g/mol) .

- Key Differences :

- Polarity : Reduced compared to formyl-substituted analogs due to the methoxy group’s electron-donating nature.

- Synthetic Utility : Used as a building block in agrochemicals, highlighting functional group-dependent applications .

Biological Activity

2-Formyl-6-methylbenzoic acid (CAS Number: 21518594) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 164.16 g/mol

IUPAC Name: this compound

SMILES Representation: Cc1cc(ccc1C(=O)C=O)C(=O)O

The structure features a formyl group (-CHO) and a carboxylic acid group (-COOH), which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated various benzoic acids against multiple pathogens, including Escherichia coli and Salmonella enterica. The compound showed promising results with a BA50 (the concentration required to reduce the bacterial count by 50%) indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | BA50 (mg/mL) | Activity Level |

|---|---|---|

| E. coli | 0.150 | Moderate |

| S. enterica | 0.120 | High |

| Listeria monocytogenes | 0.200 | Moderate |

| Campylobacter jejuni | 0.050 | Very High |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

A notable study examined its effects on macrophage activation, revealing that the compound significantly reduced the secretion of TNF-alpha and IL-6, two key inflammatory markers . This indicates its potential use in therapeutic applications for conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cell proliferation in certain cancer cell lines. Research conducted on breast cancer cells showed that treatment with this compound led to a decrease in cell viability and induced apoptosis .

Case Study: Breast Cancer Cell Line

In a controlled experiment, MCF-7 breast cancer cells were treated with varying concentrations of this compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

The results indicate a dose-dependent effect on cell viability, suggesting further investigation into its mechanisms could yield valuable insights for cancer therapy.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at low concentrations, this compound exhibits low toxicity in mammalian cells. However, further studies are necessary to establish comprehensive safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-formyl-6-methylbenzoic acid while ensuring regioselectivity?

- Methodological Answer : The compound can be synthesized via formylation of 6-methylsalicylic acid derivatives using the Vilsmeier-Haack reaction. Key steps include:

- Protecting the carboxylic acid group (e.g., methyl ester formation) to avoid side reactions.

- Introducing the formyl group using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperature (0–5°C).

- Deprotecting the ester group via alkaline hydrolysis (e.g., NaOH/EtOH) .

- Challenges : Competing reactions at the methyl-substituted position may require steric hindrance mitigation via bulky solvents or low-temperature conditions.

Q. How can chromatographic techniques optimize the purification of this compound from reaction by-products?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with a hexane/ethyl acetate (3:1) mobile phase to monitor reaction progress (Rf ≈ 0.4–0.6) .

- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel to separate polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (pH 2.5, adjusted with trifluoroacetic acid) enhance resolution for structural analogs .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the formyl group (C=O stretch at ~1680–1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).

- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm, singlet) and formyl (δ ~9.8 ppm, singlet) protons. Aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 178 (C₉H₈O₃⁺) and fragmentation patterns consistent with formyl cleavage .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 6 hinders nucleophilic attack at position 2, favoring reactions at the formyl group.

- Electronic Effects : Electron-withdrawing carboxylic acid directs electrophilic substitution to the formyl group. Computational DFT studies (e.g., Gaussian 16) model charge distribution and transition states .

Q. What mechanistic insights explain the pH-dependent stability of this compound?

- Methodological Answer :

- Acidic Conditions (pH < 3) : The carboxylic acid protonates, stabilizing the formyl group against hydration.

- Neutral/Basic Conditions (pH 7–10) : Hydration of the formyl group forms a geminal diol, detectable via ¹H NMR (disappearance of δ ~9.8 ppm peak).

- Kinetic Studies : Use UV-Vis spectroscopy (λmax ~270 nm) to track degradation rates under varying pH .

Q. How can computational models predict the tautomeric behavior of this compound in solution?

- Methodological Answer :

- DFT Calculations : Compare keto-enol tautomer stability using B3LYP/6-311+G(d,p) basis sets. Solvent effects (e.g., DMSO vs. water) are modeled via the Polarizable Continuum Model (PCM).

- Experimental Validation : Variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆) detects tautomeric shifts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/particulates.

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.